Secnidazole
Description
This compound is a second-generation 5-nitroimidazole antimicrobial agent. It is structurally related to other 5-nitroimidazoles, including [DB00916] and [DB00911], but displays improved oral absorption and a longer terminal elimination half-life than other drugs in this class. This compound is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa. Once it enters bacteria and parasites, this compound is activated by bacterial or parasitic enzymes to form a radical anion, thereby damaging and killing the target pathogen. this compound has been available in many other countries in Europe, Asia, South America, and Africa for decades. In September 2017, FDA approved this compound under the market name Solosec for the treatment of trichomoniasis and bacterial vaginosis.
This compound is a Nitroimidazole Antimicrobial.
This compound is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial vaginosis. This compound is a nitroimidazole similar to metronidazole but is used as a single dose and, unlike metronidazole, has not been linked to serum enzyme elevations during therapy or to cases of clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 4 approved and 1 investigational indication.
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQZUUQMTUIKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045934 | |
| Record name | Secnidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14742762 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3366-95-8 | |
| Record name | Secnidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3366-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Secnidazole [USAN:INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Secnidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12834 | |
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| Record name | Secnidazole | |
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| Record name | Secnidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Secnidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SECNIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3459K699K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Secnidazole: Fundamental Research Perspectives
Mechanism of Antimicrobial Action
The antimicrobial action of secnidazole is initiated upon its entry into the target pathogen, where it undergoes a series of critical intracellular transformations scielo.brsmolecule.commedscape.comncats.io. This process converts the inactive prodrug into highly reactive cytotoxic species, ultimately leading to microbial cell death scielo.brsmolecule.com.
Intracellular Activation and Reduction of the 5-Nitro Group
This compound functions as a prodrug, meaning it is initially inactive and requires intracellular activation to exert its therapeutic effects scielo.brsmolecule.commedscape.comncats.io. The core of its antimicrobial and antiprotozoal activity resides in the 5-nitro group present on its imidazole (B134444) ring drugbank.comresearchgate.net. Once inside the susceptible microorganism, this nitro group undergoes a crucial reductive process drugbank.comresearchgate.netscielo.brsmolecule.commedscape.comncats.io.
Role of Bacterial and Parasitic Nitroreductase Enzymes
The intracellular reduction of this compound's nitro group is facilitated by specific enzymes found within the target pathogens, primarily bacterial or parasitic nitroreductase enzymes drugbank.comresearchgate.netscielo.brsmolecule.comnih.govtoku-e.com. This activation typically occurs under conditions of low oxygen tension or in anaerobic environments, which are characteristic of the microorganisms this compound targets scielo.brmdpi.com. In anaerobic microorganisms such as Trichomonas, Giardia, and Entamoeba species, this intracellular reduction is specifically mediated by the pyruvate-ferredoxin oxidoreductase (PFOR) complex ncats.iorjstonline.com. The electron affinity of 5-nitroimidazoles, including this compound, is notably higher than that of reduced ferredoxin, which allows the drug to disrupt the normal electron flow within these microbial systems ncats.iorjstonline.com.
Formation of Radical Anions and Reactive Intermediates
The enzymatic reduction of the 5-nitro group of this compound leads to the generation of highly unstable and potent radical anions and other reactive intermediates drugbank.comresearchgate.netscielo.brsmolecule.comnih.govtoku-e.com. These reactive species, particularly the nitro anion radical (R-NO2•-), are inherently toxic to the microbial cell researchgate.netscielo.br. Their formation is central to the drug's cytotoxic effects, as they are capable of interacting non-specifically with various vital cellular components scielo.brmdpi.com.
Inhibition of Pyruvate-Ferredoxin Oxidoreductase (PFOR)
Beyond its role in activating the drug, the inhibition of pyruvate-ferredoxin oxidoreductase (PFOR) is considered one of the most significant mechanisms of action for 5-nitroimidazoles like this compound mdpi.comresearchgate.net. The PFOR complex is an essential enzyme system for the energy metabolism of anaerobic microorganisms, playing a vital role in their survival and proliferation ncats.io. The drug's interference with this complex not only contributes to its direct toxic effects but also aids in establishing a concentration gradient across the cell membrane, thereby improving the transport of the parent drug into the cell rjstonline.com. Research indicates that a decrease in PFOR activity can be a factor in the development of resistance to other nitroimidazole drugs, highlighting the enzyme's critical role in the efficacy of this class of antimicrobials researchgate.net.
Molecular Interactions with Cellular Components
The radical anions and reactive intermediates generated from this compound's activation are highly indiscriminate and interact with a variety of crucial cellular components within the susceptible pathogen scielo.brmdpi.com. These interactions lead to widespread cellular damage and disruption of essential biological processes.
DNA Helix Damage and Strand Breakage
A primary intracellular target for this compound and other 5-nitroimidazoles is the deoxyribonucleic acid (DNA) of the microorganism scielo.brncats.iorjstonline.com. The reactive intermediates produced upon activation directly inflict damage to the DNA helix, leading to both single and double-strand breaks drugbank.comresearchgate.netscielo.brsmolecule.commedscape.comnih.govrjstonline.com. This extensive DNA damage results in a loss of the DNA's helical structure and impairs its template function, thereby disrupting critical processes such as DNA replication and protein synthesis drugbank.comscielo.brsmolecule.comnih.govrjstonline.com. The cytotoxicity induced by this compound may be particularly pronounced in microorganisms whose DNA contains a high percentage of adenine (B156593) and thymine (B56734) rjstonline.com. Ultimately, this comprehensive molecular damage culminates in the irreversible disruption of cellular functions and leads to the death of susceptible microbial isolates drugbank.comscielo.brsmolecule.comnih.gov.
Table 1: Key Chemical Information for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₃ | uni.lufishersci.ca |
| Molar Mass | 185.183 g/mol | fishersci.cawikipedia.org |
| PubChem CID | 71815 | nih.govuni.lufishersci.cawikipedia.orgguidetopharmacology.org |
| IUPAC Name | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | wikipedia.org |
Disruption of Protein Synthesis and Replication
The activated forms of this compound, specifically radical anions and other reactive intermediates, are highly detrimental to microbial cellular machinery. These intermediates induce damage to the DNA helix, leading to DNA strand breaks and a disruption of the DNA's helical structure drugbank.comnih.govpatsnap.comnih.govclinicaltrialsarena.compatsnap.comexplorationpub.com. This DNA damage subsequently inhibits nucleic acid synthesis and replication, which are critical processes for microbial survival and proliferation drugbank.comnih.govpatsnap.comnih.govclinicaltrialsarena.compatsnap.comexplorationpub.com. Beyond DNA, these reactive species also interfere with bacterial or parasitic protein synthesis, further impairing essential cellular functions and ultimately leading to the death of susceptible isolates drugbank.comnih.govpatsnap.comnih.govclinicaltrialsarena.compatsnap.comexplorationpub.com.
Depletion of Thiols
Selective Toxicity Mechanisms in Anaerobic Organisms and Protozoa
The selective toxicity of this compound towards anaerobic organisms and protozoa is a key characteristic of its therapeutic profile. This selectivity is primarily due to the unique enzymatic makeup and environmental conditions within these microorganisms. This compound enters the pathogen as an inactive prodrug nih.govclinicaltrialsarena.compatsnap.commims.com. Once inside, its nitro group is reduced by microbial enzymes known as nitroreductases drugbank.comnih.govpatsnap.comnih.govclinicaltrialsarena.compatsnap.comexplorationpub.commims.comnih.gov. These nitroreductase enzymes are particularly abundant in anaerobic bacteria and protozoa, and the reduction process occurs under the low oxidation-reduction potential conditions characteristic of anaerobic environments nih.govmims.com. In contrast, aerobic bacteria and human cells generally lack the necessary nitroreductase activity to convert this compound into its active, toxic forms, rendering them less susceptible to its effects patsnap.compatsnap.com. This differential activation mechanism ensures that this compound primarily targets the intended pathogens while sparing host cells.
Antimicrobial Spectrum and Efficacy in In Vitro Studies
This compound exhibits a broad spectrum of antimicrobial activity, particularly against anaerobic Gram-positive and Gram-negative bacteria, as well as various protozoa, as demonstrated through numerous in vitro studies drugbank.comnih.govclinicaltrialsarena.comnih.govguidetopharmacology.orgfda.govresearchgate.netmedchemexpress.com.
Activity against Anaerobic Gram-Positive Bacteria
In vitro studies have shown this compound to be active against a range of anaerobic Gram-positive bacteria associated with various infections. Minimum Inhibitory Concentration (MIC) values provide insight into the concentrations required to inhibit the growth of these organisms. Specific Gram-positive species against which this compound has demonstrated activity include Anaerococcus tetradius, Finegoldia magna, Mageeibacillus indolicus, Peptoniphilus lacrimalis, Peptoniphilus harei, and Atopobium vaginae fda.govnih.govresearchgate.net. For Atopobium vaginae, one study reported an MIC range for this compound of 4–128 mg/L, with an MIC50 of 16 mg/L and an MIC90 of 64 mg/L capes.gov.brnih.gov. Another study reported an MIC90 of 32 µg/mL for Atopobium vaginae nih.govresearchgate.net.
The table below summarizes the MIC90 values for this compound against selected anaerobic Gram-positive and Gram-variable bacteria:
Table 1: In Vitro Activity of this compound Against Anaerobic Gram-Positive and Gram-Variable Bacteria (MIC90 values)
| Bacterial Species | This compound MIC90 (µg/mL) nih.govresearchgate.net |
| Anaerococcus tetradius | 2 |
| Atopobium vaginae | 32 |
| Finegoldia magna | 2 |
| Gardnerella vaginalis | 128 |
| Mageeibacillus indolicus | 2 |
| Mobiluncus curtisii | 128 |
| Mobiluncus mulieris | >128 |
| Peptoniphilus harei | 2 |
| Peptoniphilus lacrimalis | 4 |
Activity against Anaerobic Gram-Negative Bacteria
This compound also demonstrates significant in vitro activity against various anaerobic Gram-negative bacteria. Among these, Bacteroides spp., Prevotella spp., Porphyromonas spp., and Megasphaera-like bacteria have shown susceptibility to this compound fda.govnih.govresearchgate.net. Bacteroides fragilis is specifically noted as being susceptible to this compound drugbank.commims.comresearchgate.net.
The table below presents the MIC90 values for this compound against selected anaerobic Gram-negative bacteria:
Table 2: In Vitro Activity of this compound Against Anaerobic Gram-Negative Bacteria (MIC90 values)
| Bacterial Species | This compound MIC90 (µg/mL) nih.govresearchgate.net |
| Bacteroides species | 2 |
| Megasphaera-like bacteria | 0.5 |
| Porphyromonas species | 0.25 |
| Prevotella amnii | 2 |
| Prevotella bivia | 8 |
| Prevotella timonensis | 2 |
Activity against Protozoa
This compound demonstrates broad-spectrum activity against various protozoan parasites, including those responsible for common infections like trichomoniasis, amoebiasis, and giardiasis drugbank.comtmda.go.tzvinmec.com.
Trichomonas vaginalis
Trichomonas vaginalis is a parasitic protozoan that causes trichomoniasis, a common sexually transmitted infection. In vitro studies have consistently shown this compound's activity against T. vaginalis isolates. One study evaluating 94 clinical isolates of T. vaginalis found that this compound had a mean Minimum Inhibitory Concentration (MIC) of 1.11 mg/L, with 75% of isolates being susceptible (MIC < 2 mg/L) and only 1% showing resistance (MIC > 2 mg/L) asm.org. Another in vitro study comparing this compound to metronidazole (B1676534) against 100 clinical T. vaginalis isolates reported that 96% of isolates demonstrated a lower Minimum Lethal Concentration (MLC) for this compound than for metronidazole, suggesting superior in vitro activity for this compound nih.gov. The median MLC for this compound was 1.6 µg/ml, significantly lower than metronidazole's median MLC of 6.3 µg/ml nih.govmdpi.com.
Table 1: In Vitro Susceptibility of Trichomonas vaginalis to this compound and Other Nitroimidazoles
| Drug | Mean MIC (mg/L) asm.org | Susceptibility (% isolates, MIC < 2 mg/L) asm.org | Resistance (% isolates, MIC > 2 mg/L) asm.org | Median MLC (µg/ml) nih.gov |
| This compound | 1.11 | 75 | 1 | 1.6 |
| Metronidazole | 2.25 | 61 | 11 | 6.3 |
| Tinidazole (B1682380) | 1.11 | 80 | 2 | N/A |
| Ornidazole (B1677491) | 0.5 | 89 | 0 | N/A |
Entamoeba histolytica
This compound is active against Entamoeba histolytica, the causative agent of amoebiasis, including both intestinal and extra-intestinal forms tmda.go.tzvinmec.com. In vitro studies have indicated that this compound and metronidazole are approximately equipotent against E. histolytica ncats.ioresearchgate.net. However, some research suggests a higher potency for this compound. For instance, a comparative in vitro study against the Entamoeba histolytica HM1:IMSS strain found that this compound exhibited a significantly higher anti-amoebic potency (IC50 0.013 μg mL−1) compared to metronidazole (IC50 0.131 μg mL−1), ornidazole (IC50 0.081 μg mL−1), and tinidazole (IC50 0.210 μg mL−1) researchgate.net. This indicates this compound can be ten times more potent than these other nitroimidazoles against E. histolytica researchgate.net. The MIC value for this compound against Entamoeba histolytica has been reported as 6 mg/L tmda.go.tz.
Giardia lamblia (Giardia duodenalis, Giardia intestinalis)
Giardia lamblia (also known as Giardia duodenalis or Giardia intestinalis) is a flagellate protozoan responsible for giardiasis. This compound has demonstrated significant activity against this parasite. In vitro assays have shown that concentrations of this compound required to inhibit 50% of Giardia intestinalis growth are significantly lower than those for furazolidone (B1674277) or metronidazole produccioncientificaluz.org. The ID50 (drug concentration required to obtain a 50% reduction in growth) for this compound against Giardia lamblia is reported as 0.15 mg/L tmda.go.tz. While this compound is generally equipotent to metronidazole against Giardia lamblia in some studies, others indicate this compound to be more potent researchgate.net.
Dientamoeba fragilis
Dientamoeba fragilis is a trichomonad protozoan implicated in gastrointestinal disease. In vitro susceptibility testing of clinical isolates of D. fragilis has shown that 5-nitroimidazole derivatives, including this compound, are among the most active compounds nih.govnih.gov. Minimum Lethal Concentrations (MLCs) for this compound against D. fragilis were reported to be in the range of 31 to 63 μg/ml nih.govnih.gov. This positions this compound among the effective nitroimidazoles for D. fragilis, alongside ornidazole (8-16 µg/ml), ronidazole (B806) (8-16 µg/ml), metronidazole (31 µg/ml), and tinidazole (31 µg/ml) nih.govnih.gov.
Susceptibility of Bacterial Vaginosis-Associated Bacteria
This compound exhibits activity against many anaerobic Gram-positive and Gram-negative bacteria implicated in bacterial vaginosis (BV) taylorandfrancis.comdrugbank.comtmda.go.tz. In vitro studies have demonstrated its effectiveness against key BV-associated bacteria while showing limited activity against beneficial Lactobacilli species taylorandfrancis.comnih.govresearchgate.net.
A comprehensive study evaluated the antimicrobial susceptibility of 605 BV-related bacterial isolates to this compound, metronidazole, tinidazole, and clindamycin (B1669177). The Minimum Inhibitory Concentration (MIC90) values for this compound were found to be similar to metronidazole and tinidazole across a range of BV-associated bacteria nih.govresearchgate.netfda.govmdpi.com.
Table 2: MIC90 (μg/mL) of this compound, Metronidazole, and Tinidazole Against Bacterial Vaginosis-Associated Bacteria
| Bacterium | This compound MIC90 (μg/mL) nih.govresearchgate.net | Metronidazole MIC90 (μg/mL) nih.govresearchgate.net | Tinidazole MIC90 (μg/mL) nih.govresearchgate.net |
| Anaerococcus tetradius | 2 | 2 | 4 |
| Atopobium vaginae | 32 | >128 | 128 |
| Bacteroides species | 2 | 2 | 2 |
| Finegoldia magna | 2 | 2 | 4 |
| Gardnerella vaginalis | 128 | 64 | 32 |
| Mageeibacillus indolicus | 2 | 2 | 2 |
| Megasphaera-like bacteria | 0.5 | 0.25 | 0.5 |
| Mobiluncus curtisii | 128 | >128 | >128 |
| Mobiluncus mulieris | >128 | >128 | >128 |
| Peptoniphilus lacrimalis | 4 | 4 | 4 |
| Peptoniphilus harei | 2 | 2 | 4 |
| Porphyromonas species | 0.25 | 0.5 | 0.25 |
| Prevotella bivia | 8 | 8 | 8 |
| Prevotella amnii | 2 | 1 | 2 |
| Prevotella timonensis | 2 | 2 | 2 |
This compound, similar to metronidazole, demonstrated superiority over clindamycin for Prevotella spp., Bacteroides spp., Peptoniphilus spp., Anaerococcus tetradius, and Finegoldia magna. However, clindamycin showed greater activity against Atopobium vaginae, Gardnerella vaginalis, and Mobiluncus spp. compared to the nitroimidazoles nih.govresearchgate.net. Importantly, this compound's minimal effect on vaginal lactobacilli is considered a desirable characteristic for BV treatment nih.govresearchgate.netfda.govmdpi.com.
Comparative In Vitro Potency with Other Nitroimidazoles
This compound is a 5-nitroimidazole derivative, sharing a common mechanism of action with other drugs in its class, such as metronidazole, tinidazole, and ornidazole taylorandfrancis.comdrugbank.comncats.ioresearchgate.net. In general, this compound and metronidazole have been found to be approximately equipotent in activity against Bacteroides fragilis, Trichomonas vaginalis, and Entamoeba histolytica in in vitro studies ncats.ioresearchgate.net.
However, some studies highlight specific differences in potency:
Against Entamoeba histolytica : this compound and dimetridazole (B1670680) showed a significantly higher anti-amoebic potency (IC50 0.013 and 0.014 μg mL−1, respectively) compared to metronidazole (0.131 μg mL−1), ornidazole (0.081 μg mL−1), and tinidazole (0.210 μg mL−1), indicating this compound can be ten times more potent researchgate.net.
Against Trichomonas vaginalis : While this compound, tinidazole, and ornidazole generally show lower MICs than metronidazole, ornidazole often exhibits the lowest MICs among the four asm.orgresearchgate.net. A study reported the median MLC for this compound (1.6 μg/ml) to be significantly lower than that for metronidazole (6.3 μg/ml) nih.gov.
Against Giardia lamblia : In some in vitro assays, this compound has shown significantly lower concentrations required to inhibit 50% of Giardia intestinalis growth compared to metronidazole produccioncientificaluz.org.
Secnidazole: Advanced Pharmacological and Pharmacokinetic Research
Metabolic Pathways and Enzyme Involvement
Role of Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP3A5)
In vitro studies indicate that secnidazole undergoes metabolism by hepatic cytochrome P450 (CYP450) enzymes. nih.govdrugbank.comsmolecule.comwikidoc.orgfda.govmims.comfda.govnih.govfda.govrxlist.comunboundmedicine.com Specifically, CYP3A4 and CYP3A5 have been identified as the primary enzymes involved in this compound metabolism, though to a limited extent. nih.govdrugbank.comsmolecule.comnih.govnih.govresearchgate.net Research has shown that this compound exhibits very low metabolism in human liver microsomes (HLMs) even at high concentrations (up to 6400 µmol/L). nih.govnih.govresearchgate.net While this compound can inhibit CYP2C19 and CYP3A4, the inhibitory concentrations (IC50 values of 3873 and 3722 µmol/L, respectively) are substantially higher than those observed after a typical clinical dose, suggesting a minimal likelihood of clinically significant drug interactions via this mechanism. nih.govnih.govresearchgate.netfda.gov No time-dependent inhibition was observed for any CYP enzyme. nih.govnih.govresearchgate.netfda.gov
Oxidation and Metabolite Identification (Hydroxymethyl Metabolite, Glucuronide Conjugates)
This compound metabolism primarily involves oxidation. nih.govdrugbank.comsmolecule.comresearchgate.netwikidoc.orgrwandafda.gov.rw Identified metabolites include a hydroxymethyl metabolite and glucuronide conjugates, which have been detected in urine. nih.govdrugbank.comsmolecule.comresearchgate.netrwandafda.gov.rw The formation of these metabolites has been observed in incubations with CYP3A4 and CYP3A5, with some metabolites, such as M3, M4, and M5, being observed specifically with CYP3A5 at higher concentrations. nih.gov The rate of formation for certain metabolites (M1 and M2) was found to be linear with substrate concentration, indicating a high Km value (>6400 μmol/L). nih.govresearchgate.net
Extent of Parent Drug Conversion to Metabolites
The metabolism of this compound has not been fully characterized. nih.govdrugbank.comsmolecule.com However, in vitro studies suggest that a very limited portion of the parent drug is converted to metabolites by hepatic CYP450 enzymes, with less than or equal to 1% of the parent drug undergoing conversion. nih.govdrugbank.comsmolecule.comwikidoc.orgfda.govmims.comfda.govfda.govrxlist.comunboundmedicine.comfda.govmedscape.com This indicates that the parent drug, this compound, is largely responsible for its pharmacological activity, with minimal contribution from its metabolites.
Elimination and Excretion Research
This compound is rapidly and completely absorbed after oral administration. nih.govdrugbank.comresearchgate.netresearchgate.netwikidoc.orgmims.comrwandafda.gov.rw Approximately 15% of an oral 2 g dose of this compound is excreted as the unchanged drug in urine. nih.govdrugbank.comwikidoc.orgfda.govmims.comfda.govfda.govrxlist.comfda.govmedscape.com The drug is cleared slowly from the body. researchgate.netrwandafda.gov.rw
Plasma Elimination Half-Life
The plasma elimination half-life of this compound is approximately 17 hours. nih.govdrugbank.comwikidoc.orgfda.govmims.comfda.govrxlist.comunboundmedicine.com Some studies report a range from about 17 to 29 hours, with variations noted between sexes (e.g., 20 hours in men and 14 hours in women in one study). researchgate.netrwandafda.gov.rwscielo.br The prolonged half-life contributes to its sustained therapeutic levels, ensuring a 72-hour therapeutic blood level from a single 2 g dose. squarepharma.com.bd
Table 1: this compound Plasma Elimination Half-Life
| Parameter | Value (hours) | Source |
| Plasma Elimination Half-Life | ~17 | nih.govdrugbank.comwikidoc.orgfda.govmims.comfda.govrxlist.comunboundmedicine.com |
| Range (General) | 17-29 | researchgate.netrwandafda.gov.rwscielo.br |
| Men (in one study) | 20 | researchgate.netrwandafda.gov.rw |
| Women (in one study) | 14 | researchgate.netrwandafda.gov.rwscielo.br |
Total Body Clearance
The total body clearance of this compound is approximately 25 mL/min. nih.govdrugbank.comwikidoc.orgfda.govfda.govfda.govrxlist.commedscape.com
Table 2: this compound Clearance Parameters
| Parameter | Value (mL/min) | Source |
| Total Body Clearance | ~25 | nih.govdrugbank.comwikidoc.orgfda.govfda.govfda.govrxlist.commedscape.com |
| Renal Clearance | ~3.9 | nih.govdrugbank.comwikidoc.orgfda.govfda.govfda.govrxlist.commedscape.com |
Renal Clearance and Unchanged Drug Excretion
The renal clearance of this compound is approximately 3.9 mL/min. nih.govdrugbank.comwikidoc.orgfda.govfda.govfda.govrxlist.commedscape.com As mentioned, approximately 15% of a 2 g oral dose of this compound is excreted as unchanged drug in the urine. nih.govdrugbank.comwikidoc.orgfda.govmims.comfda.govfda.govrxlist.comfda.govmedscape.com In one trial, only 10% to 25% of a single 2g dose was recovered in urine after 72 hours, indicating slow clearance of the parent drug. researchgate.netrwandafda.gov.rw
Pharmacokinetic Differences between Genders
Studies have demonstrated that the half-life of this compound is generally longer in men compared to women. Specifically, the half-life of this compound has been reported as approximately 20 hours in men, whereas in women, it is around 14 hours oup.comnih.govscielo.br. This difference suggests variations in the rate at which the body eliminates the drug between sexes. Despite this difference in half-life, other key pharmacokinetic parameters related to systemic exposure, such as Cmax and AUC, have been found to be comparable and without clinically significant disparities between genders oup.comnih.gov. For instance, a single oral dose of 2 g of this compound in healthy adult female subjects resulted in a mean peak plasma concentration (Cmax) of 45.4 mcg/mL and a mean systemic exposure (AUC0-inf) of 1331.6 mcg*hr/mL drugbank.comfda.gov.
The table below summarizes the observed differences in this compound's half-life between genders:
| Pharmacokinetic Parameter | Men (Mean) | Women (Mean) | Reference |
| Half-life (T1/2) | 20 hours | 14 hours | oup.comnih.govscielo.br |
Secnidazole: Clinical Efficacy and Comparative Studies in Research
Efficacy in Bacterial Vaginosis (BV)
Secnidazole has demonstrated significant efficacy in the treatment of bacterial vaginosis across various clinical trials, with studies evaluating both clinical and microbiologic cure rates and comparing its performance against other established regimens.
Clinical Cure Rates and Microbiologic Cure Rates
Clinical trials have consistently shown this compound to be effective in achieving both clinical and microbiologic cure in women with bacterial vaginosis. In a Phase 3 clinical trial, the clinical cure rate for this compound (2g oral granules) at 21–30 days post-treatment was 53%, significantly higher than the 19% observed in the placebo group (p<0.001). cdc.gov Another study reported a clinical cure rate of 67.7% and a microbiologic cure rate of 40.3% for a 2g this compound dose in a modified intent-to-treat population. obgproject.com
A systematic review indicated that 2g this compound could significantly reduce the risk of BV, with an odds ratio (OR) of 7.54 (95% CI, 3.89–14.60, p<0.00001) for patients with three or fewer episodes of BV in the last year, and an OR of 4.74 (95% CI: 1.51–14.84, p=0.008) for those with four or more episodes. researchgate.net, springermedizin.de The same review found that 2g this compound significantly increased the microbiologic cure rate in women with three or fewer BV episodes (OR: 7.63, 95% CI: 2.30–25.33, p=0.0009). researchgate.net
A network meta-analysis provided a ranking of oral drugs for BV based on clinical cure rates, positioning this compound at 48.9%. For local vaginal administration, its clinical cure rate was reported as 36.4%. frontiersin.org Furthermore, some studies indicate that approximately 50% of women treated with this compound show a clinical response, compared to 20% for placebo. aafp.org
Table 1: this compound Efficacy in Bacterial Vaginosis (BV)
| Outcome Measure | This compound (2g) | Placebo | Study Type / Context | Citation |
| Clinical Cure Rate (Days 21-30) | 53% | 19% | Phase 3 Clinical Trial | cdc.gov |
| Clinical Cure Rate (Modified ITT) | 67.7% | 17.7% | Phase 2 Clinical Trial | obgproject.com |
| Microbiologic Cure Rate (Modified ITT) | 40.3% | 6.5% | Phase 2 Clinical Trial | obgproject.com |
| Clinical Response Rate | ~50% | ~20% | Two studies of 352 women | aafp.org |
Comparison with Metronidazole (B1676534) Regimens
This compound has been compared to metronidazole, a standard treatment for BV, in several studies. A European study demonstrated that this compound was comparable to metronidazole in terms of effectiveness. obgproject.com A Phase 3, double-blind, non-inferiority study found that a single-dose 2g this compound regimen was at least as effective as a multiple-dose metronidazole regimen (500 mg, twice daily for seven days). The therapeutic cure rates at Day 28 were 60.1% for this compound and 59.5% for metronidazole. nih.gov
In another comparative clinical trial, this compound (2g oral tablet) achieved a cure rate of 80.2% at 4 weeks, while metronidazole (2g oral single dose) showed a cure rate of 77.9%. nih.gov, ijirms.in One study also found no significant difference in clinical cure rates between 2g this compound and metronidazole (500 mg twice daily for 5 days) or a 2g single dose of metronidazole. springermedizin.de
Table 2: Comparative Efficacy of this compound vs. Metronidazole in BV
| Treatment Regimen | Cure Rate at 4 Weeks | Study Type / Context | Citation |
| This compound (2g single dose) | 80.2% | Comparative Clinical Trial | nih.gov, ijirms.in |
| Metronidazole (2g single dose) | 77.9% | Comparative Clinical Trial | nih.gov, ijirms.in |
| This compound (2g single dose) | 60.1% (Therapeutic Cure) | Phase 3 Non-inferiority Study (Day 28) | nih.gov |
| Metronidazole (500mg BID for 7 days) | 59.5% (Therapeutic Cure) | Phase 3 Non-inferiority Study (Day 28) | nih.gov |
Comparison with Tinidazole (B1682380) and Ornidazole (B1677491)
When compared to other nitroimidazole derivatives like tinidazole and ornidazole, this compound's efficacy in BV has shown variations. A comparative randomized clinical trial reported that at 4 weeks, tinidazole (2g single dose) and ornidazole (1.5g single dose) both achieved a 97.7% cure rate (P<0.001). In the same study, this compound (2g single dose) had an 80.2% cure rate (P=NS), while metronidazole had the lowest at 77.9%. ginexeltis.mx, nih.gov
A network meta-analysis that ranked oral drugs for BV based on their probability of clinical cure rate placed ornidazole first at 97.4%, followed by tinidazole at 78.4%, metronidazole at 69.7%, and this compound at 48.9%. frontiersin.org Direct meta-analysis results from this review also indicated that oral ornidazole had a better clinical cure rate than this compound (RR 1.22; 95%-CI 1.10-1.34). frontiersin.org, frontiersin.org, nih.gov, researchgate.net
Table 3: Comparative Efficacy of this compound, Tinidazole, and Ornidazole in BV
| Treatment Regimen | Cure Rate at 4 Weeks | Study Type / Context | Citation |
| Tinidazole (2g single dose) | 97.7% | Comparative Clinical Trial | ginexeltis.mx, nih.gov |
| Ornidazole (1.5g single dose) | 97.7% | Comparative Clinical Trial | ginexeltis.mx, nih.gov |
| This compound (2g single dose) | 80.2% | Comparative Clinical Trial | ginexeltis.mx, nih.gov |
Efficacy in Trichomoniasis
This compound is also an effective treatment for trichomoniasis, a common non-viral sexually transmitted infection. Its efficacy has been assessed through various studies, focusing on microbiological cure rates in both women and men.
Microbiological Cure Rates in Women and Men
Single-dose this compound has shown high microbiological cure rates for trichomoniasis. Studies conducted outside the US reported microbiological cure rates ranging from 93%–96% after 2–3 days of treatment, with rates reaching up to 100% for treatment periods of 20 days or less. oup.com, oup.com
In a randomized, double-blind, placebo-controlled study conducted in US-based women, a single 2g oral dose of this compound resulted in a microbiological cure rate of 92.2% (95% CI: 82.7%–97.4%) in the modified intent-to-treat population, significantly higher than the 1.5% observed in the placebo group (95% CI: 0.0%–8.0%). nih.gov, contemporaryobgyn.net, oup.com, researchgate.net, oup.com Subgroup analyses within this study further demonstrated high cure rates: 100% (4/4) in women with human immunodeficiency virus (HIV) and 95.2% (20/21) in women co-infected with bacterial vaginosis (BV). oup.com, researchgate.net, oup.com
Table 4: this compound Microbiological Cure Rates in Trichomoniasis
| Population | Treatment Regimen | Microbiological Cure Rate | Time to Test of Cure | Study Type / Context | Citation |
| Women (US-based) | This compound (2g single dose) | 92.2% (95% CI: 82.7%–97.4%) | 6-12 days | Phase 3 RCT vs Placebo | nih.gov, contemporaryobgyn.net, oup.com, researchgate.net, oup.com |
| Women (HIV co-infection) | This compound (2g single dose) | 100% (4/4) | 6-12 days | Subgroup Analysis | oup.com, researchgate.net, oup.com |
| Women (BV co-infection) | This compound (2g single dose) | 95.2% (20/21) | 6-12 days | Subgroup Analysis | oup.com, researchgate.net, oup.com |
| Men | This compound (5 days treatment) | 100% (n=30) | Not specified | Non-controlled trial | contemporaryobgyn.net |
| Men | This compound (5 days treatment) | 100% (n=85) | 5 days | Systematic Review | oup.com |
| Women and Men | This compound (single or 3-day course) | 92-97% | Not specified | Various studies | oup.com |
Comparative Efficacy with Metronidazole and Tinidazole for T. vaginalis
This compound has demonstrated high efficacy in the treatment of Trichomonas vaginalis infection. In clinical comparisons, this compound has shown cure rates comparable to or even numerically superior to multi-dose metronidazole. tandfonline.compharmacompass.com For instance, a recent US-based phase 3 randomized, double-blind, placebo-controlled study reported a microbiological cure rate of 92.2% for a single 2g oral dose of this compound, compared to 1.5% for placebo in women with trichomoniasis. oup.comcontemporaryobgyn.netnih.gov
While metronidazole and tinidazole have been standard treatments, this compound offers the advantage of a single-dose regimen, which can improve patient adherence. nih.govtandfonline.comcontagionlive.com Although head-to-head comparative trials directly comparing this compound with tinidazole for trichomoniasis are limited, this compound's longer half-life is a notable pharmacokinetic advantage. nih.govtandfonline.comcontagionlive.com
Studies in HIV-Infected and HIV-Negative Women with Trichomoniasis
For comparison, a 2010 open-label study on HIV-infected women with trichomoniasis found efficacy rates of 83.2% for a single 2g oral dose of metronidazole and 91.5% for a 7-day multi-dose regimen of metronidazole. tandfonline.comnih.govtandfonline.com Another study in HIV-negative women showed metronidazole efficacy rates of 81.4% for a single dose and 89.4% for the multi-dose regimen. tandfonline.com These comparisons highlight this compound's robust performance, particularly as a single-dose option.
Impact of BV Co-infection on Trichomoniasis Treatment Outcomes
Co-infection with bacterial vaginosis (BV) is common in women with trichomoniasis, with reported rates ranging from 29% to as high as 60% to 80%. oup.comcontemporaryobgyn.netcontagionlive.comnih.gov The presence of BV co-infection can influence treatment outcomes for trichomoniasis.
In the aforementioned phase 3 clinical trial, post hoc subgroup analyses demonstrated that this compound maintained its efficacy for trichomoniasis even in the presence of BV co-infection. Microbiological cure rates for trichomoniasis in women co-infected with BV were 95.2% (20 out of 21 women) in the this compound group. oup.comnih.gov Another post hoc analysis of the same phase 3 data specifically focusing on women co-infected with BV and trichomoniasis reported a microbiological cure rate of 97.7% (42 out of 43 women) for this compound. tandfonline.comnih.gov This indicates that this compound is highly efficacious in treating trichomoniasis in women with co-existing BV. nih.gov
This compound is notable as the only single-dose oral treatment approved by the FDA for both BV and trichomoniasis, offering a convenient option for patients with co-infections. tandfonline.comcontemporaryobgyn.netcontagionlive.comnih.gov
Table 1: Efficacy of this compound in Trichomoniasis Treatment
| Patient Population | Treatment Regimen | Microbiological Cure Rate (%) | Source |
| All Women | This compound 2g single dose | 92.2% (95% CI, 82.7%-97.4%) | oup.comcontemporaryobgyn.netnih.gov |
| HIV-Infected Women | This compound 2g single dose | 100% (4/4) | oup.comcontemporaryobgyn.netnih.gov |
| Women with BV Co-infection | This compound 2g single dose | 95.2% (20/21) / 97.7% (42/43) | oup.comnih.govnih.gov |
Efficacy in Amoebiasis and Giardiasis
This compound is also effective in the treatment of amoebiasis and giardiasis. nih.govwho.intvinmec.comtuasaude.com It has been used internationally for decades to treat these parasitic infections. tandfonline.com
Clinical and Parasitological Cure Rates
For intestinal amoebiasis and giardiasis, single-dose this compound (2g in adults, or 30 mg/kg in children) has achieved clinical and parasitological cure rates ranging from 80% to 100%. nih.gov These rates are comparable to those achieved with multiple-dosage regimens of metronidazole or tinidazole. nih.gov
Table 2: Cure Rates of this compound in Amoebiasis and Giardiasis
| Condition | Treatment Regimen | Clinical Cure Rate (%) | Parasitological Cure Rate (%) | Source |
| Amoebiasis (Adults) | This compound 2g single dose | 81% | N/A | who.int |
| Giardiasis (Adults) | This compound 2g single dose | 77% | N/A | who.int |
| Mixed Amoebiasis & Giardiasis (Adults) | This compound 2g single dose | 75% | N/A | who.int |
| Amoebiasis (Children) | This compound 1ml/kg single dose | 93% | 77% | nih.govbvsalud.org |
| Giardiasis (Children) | This compound 30mg/kg single dose | 77.3% | 91.3% | nih.gov |
Intestinal Amoebiasis vs. Hepatic Amoebiasis Treatment Strategies
This compound is indicated for the treatment of acute intestinal amoebiasis, asymptomatic intestinal amoebiasis, and amoebic involvement of the liver (hepatic amoebiasis). vinmec.comrwandafda.gov.rw
For intestinal amoebiasis, a single daily dose of 2g for 2 to 3 days is often used in adults. rwandafda.gov.rw In children, a single daily dose of 50 to 60mg/kg of body weight for 3 successive days is recommended. rwandafda.gov.rw
Patients with hepatic amoebiasis appear to respond well to a 5- to 7-day therapy with this compound. nih.govrwandafda.gov.rwrelis.no The total dosage for amoebic involvement of the liver can vary from 4.5g to 12g, depending on the virulence of Entamoeba histolytica. rwandafda.gov.rw Treatment may be initiated with 1.5g to 2g as a single oral daily dose for three days, and occasionally, if ineffective, it may be continued for up to six days. rwandafda.gov.rw In cases of amoebic liver abscess, aspiration of pus may be required in addition to this compound therapy. rwandafda.gov.rwrelis.no
Research on Combination Therapies
This compound, as a nitroimidazole antibiotic, is primarily used for its antiparasitic and anaerobic antibacterial activities. drugbank.comyashodahospitals.com While it is highly effective as a standalone treatment for conditions like trichomoniasis, bacterial vaginosis, amoebiasis, and giardiasis, research also explores its use in combination therapies. drugbank.comyashodahospitals.com
For instance, this compound is available in some countries as a combination product with other antibacterial drugs, such as itraconazole. drugbank.com Furthermore, this compound, in combination with other drugs, can be used to treat certain parasitic worms. yashodahospitals.com In the context of Helicobacter pylori eradication associated with duodenal ulcers, this compound 500mg twice daily can be co-administered with omeprazole (B731) and clarithromycin (B1669154) for 7 days. rwandafda.gov.rw This highlights its potential role in multi-drug regimens for complex or co-occurring infections.
Secnidazole: Drug Interactions and Resistance Research
Drug-Drug Interaction Studies
Secnidazole exhibits a favorable drug-drug interaction profile, with minimal potential for clinically significant interactions. nih.govnih.gov
Assessment of CYP450 Enzyme Inhibition (e.g., CYP2C19, CYP3A4)
In vitro studies have shown that this compound undergoes limited metabolism, primarily by cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5. nih.govnih.govresearchgate.net this compound demonstrated inhibition of CYP2C19 and CYP3A4, with half-maximal inhibitory concentration (IC50) values of 3873 µmol/L and 3722 µmol/L, respectively. nih.govnih.govresearchgate.net However, the IC50 values for all other CYP enzymes tested were greater than 5000 µmol/L, indicating a low potential for inhibition. nih.govresearchgate.net Furthermore, this compound did not exhibit time-dependent inhibition of these enzymes. nih.gov These findings suggest that this compound has minimal to no potential for drug interactions of concern via CYP450 enzyme inhibition at clinically relevant concentrations. nih.govnih.govresearchgate.net
Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzyme Isoforms by this compound
| CYP Isoform | IC50 (µmol/L) | Time-Dependent Inhibition |
| CYP1A2 | >5000 | Absent |
| CYP2A6 | >5000 | Absent |
| CYP2B6 | >5000 | Absent |
| CYP2C8 | >5000 | Absent |
| CYP2C9 | >5000 | Absent |
| CYP2C19 | 3873 | Absent |
| CYP2D6 | >5000 | Absent |
| CYP2E1 | >5000 | Absent |
| CYP3A4 | 3722 | Absent |
| CYP3A5 | Limited metabolism, not primary inhibition target | Absent |
Note: Data derived from in vitro studies. nih.govresearchgate.net
Absence of Clinically Significant Interactions with Oral Contraceptives
Clinical studies have demonstrated no clinically significant drug interaction between this compound and combination oral contraceptives containing ethinyl estradiol (B170435) and norethindrone (B1679910). rxlist.comfda.govdrugs.comwikidoc.orgreliasmedia.com While concomitant administration of a 2-g dose of this compound with ethinyl estradiol plus norethindrone resulted in a 29% decrease in the mean peak plasma concentration (Cmax) of ethinyl estradiol, there was no significant effect on the mean area under the curve (AUC) of ethinyl estradiol. rxlist.comfda.govwikidoc.org Administration of this compound one day prior to the oral contraceptive also showed no significant effect on the mean Cmax or AUC of ethinyl estradiol. rxlist.comfda.govwikidoc.org Therefore, this compound can be co-administered with combination oral contraceptives. rxlist.comfda.govdrugs.comwikidoc.org
Potential for Interactions with Aldehyde Dehydrogenase 2 (ALDH2)
Aldehyde dehydrogenase 2 (ALDH2) is a crucial enzyme in alcohol metabolism, catalyzing a rate-limiting step in acetaldehyde (B116499) elimination. nih.gov Inhibition of ALDH2 can lead to a disulfiram-like reaction when alcohol is consumed. nih.gov In vitro studies evaluating this compound's effect on human recombinant ALDH2 showed no inhibition at concentrations up to 5000 µmol/L. nih.govnih.govresearchgate.net Time-dependent inhibition assays also revealed little to no inhibition of ALDH2 by this compound at concentrations up to 100 µmol/L. nih.gov These results indicate that this compound has minimal to no potential for alcohol-drug interactions due to ALDH2 inhibition. nih.govnih.govresearchgate.netfda.gov
Antimicrobial Resistance Mechanisms
Resistance to 5-nitroimidazole drugs, including this compound, has been observed in various microorganisms. nih.govnih.govfda.gov The mechanism of action for 5-nitroimidazoles involves their entry as inactive prodrugs into microorganisms, where they are reduced by low oxidation-reduction potential ferredoxin, leading to the production of radical anions, depletion of thiols, DNA damage, and cell death. mims.comfda.gov
Mechanisms of 5-Nitroimidazole Resistance in Trichomonas vaginalis
Trichomonas vaginalis is a common sexually transmitted parasite, and resistance to 5-nitroimidazoles, particularly metronidazole (B1676534), has been documented since 1962. nih.govnih.govnih.govasm.org Resistance in T. vaginalis is multifactorial and can result from differential expression of enzymes involved in energy production or antioxidant defenses, as well as genetic mutations. nih.govnih.govfda.gov Reduced uptake of the drug, higher efflux activity, and/or altered nitroreductase activity are implicated in resistance. fda.gov Isolates of T. vaginalis exhibiting reduced in vitro susceptibility to metronidazole also show reduced susceptibility to this compound. fda.gov
Key mechanisms contributing to 5-nitroimidazole resistance in T. vaginalis include:
Reduced activity of pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) and ferredoxin, which are crucial for drug activation. nih.govnih.govasm.orgmicrobiologyresearch.org
Altered conformation of the hydrogenosome. nih.govasm.org
Ferredoxin with an exceptional redox potential or a reduced amount of intracellular ferredoxin. nih.govasm.org
Differential expression of enzymes involved in oxygen scavenging and antioxidant defenses, such as flavin reductase, thioredoxin reductase, hydrogenase, and thioredoxin peroxidase. nih.govnih.govbiorxiv.org
Increased intracellular oxygen concentrations due to deficient oxygen scavenging. nih.govmicrobiologyresearch.org
Infection with Mycoplasma hominis or T. vaginalis virus has also been associated with resistance. nih.govnih.gov
Aerobic and Anaerobic Resistance
Resistance in Trichomonas vaginalis can manifest as either aerobic or anaerobic resistance, and it is typically relative rather than absolute, meaning it may be overcome with higher drug doses or prolonged treatment. nih.govnih.gov
Aerobic Resistance: This type of resistance is more commonly observed in clinical isolates that fail treatment. nih.govmicrobiologyresearch.org It is manifested in the presence of oxygen. microbiologyresearch.org Aerobic resistance is characterized by increased intracellular oxygen concentrations due to downregulated oxygen-scavenging mechanisms, such as decreased amounts of oxidases or reduced affinity of terminal oxidases to oxygen. nih.govmicrobiologyresearch.org This elevated oxygen level interferes with the reductive activation of the 5-nitroimidazole drug, as oxygen acts as a preferred electron acceptor, preventing the drug's reduction and activation in hydrogenosomes. microbiologyresearch.orgbiorxiv.org
Anaerobic Resistance: This form of resistance is rarely observed clinically but has been induced under laboratory conditions. nih.govmicrobiologyresearch.org It is detectable under anaerobic conditions and is characterized by very high minimal lethal concentration (MLC) values. microbiologyresearch.org Anaerobic resistance stems from the elimination or significant reduction of pathways responsible for the reductive activation of the drug. microbiologyresearch.org This can involve the gradual loss of hydrogenosomal proteins associated with drug-activating pathways, such as PFOR, hydrogenase, and ferredoxin. microbiologyresearch.org In resistant strains, the intracellular amounts of ferredoxin can be decreased by over 50%, and the rate of ferredoxin gene transcription can be reduced by as much as 40% to 65% compared to sensitive isolates. asm.org Loss of PFOR activity alone may not lead to full resistance, as alternative electron sources can still activate the drug; thus, full anaerobic resistance often requires the elimination of multiple components of the drug activation pathway, including the malate-dependent pathway involving NADH:ferredoxin oxidoreductase and ferredoxin. nih.govmicrobiologyresearch.org Resistant T. vaginalis strains may compensate for impaired hydrogenosome function by enhancing pyruvate conversion to lactate (B86563) in the cytosol. microbiologyresearch.org
Table 2: Characteristics of Aerobic and Anaerobic Resistance in Trichomonas vaginalis
| Characteristic | Aerobic Resistance | Anaerobic Resistance |
| Occurrence | More common in clinical isolates nih.govmicrobiologyresearch.org | Rarely observed clinically; laboratory-induced nih.govmicrobiologyresearch.org |
| Oxygen Conditions | Manifested in the presence of oxygen microbiologyresearch.org | Detectable under anaerobic conditions microbiologyresearch.org |
| Key Mechanisms | Defective oxygen scavenging; increased intracellular oxygen; altered antioxidant defenses nih.govmicrobiologyresearch.orgnih.govbiorxiv.org | Elimination/reduction of drug-activating pathways (e.g., PFOR, ferredoxin, hydrogenase) nih.govmicrobiologyresearch.org |
| Drug Activation | Oxygen interferes with drug reduction microbiologyresearch.orgbiorxiv.org | Impaired reductive activation of the drug microbiologyresearch.org |
| MLC Values | Variable, but resistance observed in aerobic assays asm.org | Very high MLC values in vitro (e.g., >1000 µg/mL for metronidazole) microbiologyresearch.org |
Relative vs. Absolute Resistance
Resistance to 5-nitroimidazoles, such as this compound, in pathogens like Trichomonas vaginalis is generally considered relative rather than absolute. This means that infections unresponsive to standard doses of the drug can often be overcome by administering higher dosages or extending the treatment duration. cambridge.orgnih.govtandfonline.comnih.gov For instance, T. vaginalis infections that fail to respond to typical metronidazole doses may be successfully treated with increased dosages for longer periods. cambridge.org This phenomenon suggests that the enzymes crucial for drug activation in these pathogens may also be vital for other cellular functions, making their complete loss detrimental to the parasite's survival. cambridge.org
Studies have shown that T. vaginalis resistance can be aerobic or anaerobic. cambridge.orgnih.gov Aerobic resistance, which is more commonly observed clinically, is linked to increased intracellular oxygen concentrations resulting from deficient oxygen scavenging. cambridge.org Anaerobic resistance, though rarely seen clinically, has been induced in laboratory settings and is characterized by altered energy metabolism due to reduced expression of enzymes and proteins involved in energy production pathways. cambridge.org
Altered Expression/Activation of Enzymes (e.g., Nitroreductase 8)
The primary mechanism of action for 5-nitroimidazoles, including this compound, involves their entry into microbial cells, where the nitro group is reduced by nitroreductase enzymes. patsnap.comdrugbank.com This reduction produces radical anions and reactive intermediates that damage DNA and other cellular components, leading to cell death. patsnap.comdrugbank.com Resistance to nitroimidazoles often arises from decreased activity of these nitro-reducing enzymes. bohrium.comnih.gov
In Trichomonas vaginalis, altered expression and activation of enzymes involved in energy production and antioxidant defenses contribute to 5-nitroimidazole resistance. cambridge.orgnih.govnih.govnih.gov Specifically, reduced expression of enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), ferredoxin, nitroreductase, hydrogenase, thioredoxin reductase, and flavin reductase are implicated in drug resistance. cambridge.orgnih.govnih.gov For example, a decrease in the activity of nitroreductases is associated with resistance. nih.gov In Clostridioides difficile, a heme-dependent nitroreductase called NimB has been identified as a mechanism for metronidazole resistance. biorxiv.org Mutations in the promoter region of the nimB gene can lead to its constitutive transcription, resulting in the degradation of nitro-drugs into inactive amino derivatives. biorxiv.org
The role of specific nitroreductases, such as nitroreductase 8, in this compound resistance is part of the broader understanding of nitroimidazole resistance. While direct mentions of "nitroreductase 8" in relation to this compound are less frequent, the general principle of altered nitroreductase activity applies across the class. Investigations into the role of nitroreductases in metronidazole resistance have not always revealed a clear downregulation trend in resistant strains, but nitroreductase 8 has been shown to be capable of reducing ferric iron. nih.gov
Cross-Resistance with Other Nitroimidazoles (e.g., Metronidazole)
Cross-resistance among 5-nitroimidazoles, including this compound and metronidazole, is a well-documented phenomenon. cambridge.orgnih.govfda.govresearchgate.net This is expected because these drugs share a common mechanism of action, relying on the reduction of their nitro group by microbial enzymes for activation. nih.govpatsnap.comnih.gov
Studies have consistently shown that bacterial and T. vaginalis isolates exhibiting reduced in vitro susceptibility to metronidazole also demonstrate reduced susceptibility to this compound. fda.govnih.gov For instance, in a study of 100 T. vaginalis clinical isolates, a strong correlation (r = 0.9496; P < 0.0001) was observed between the minimal lethal concentrations (MLCs) for metronidazole and this compound, indicating that isolates with increased resistance to metronidazole also showed decreased sensitivity to this compound. nih.gov
Despite this cross-resistance, this compound has often shown superior in vitro activity compared to metronidazole against T. vaginalis isolates. tandfonline.comresearchgate.net For example, 96% of 100 clinical T. vaginalis isolates tested had a lower MLC for this compound than for metronidazole. nih.govnih.govresearchgate.net In some cases of metronidazole-resistant amoebiasis, this compound has been reported to be effective where metronidazole failed. researchgate.net Similarly, tinidazole (B1682380) has been reported as effective in some cases of metronidazole resistance, suggesting that while cross-resistance is common, it is not absolute for all nitroimidazoles. researchgate.net
Table 1: Comparison of in vitro Susceptibility of T. vaginalis Clinical Isolates to this compound and Metronidazole nih.gov
| Drug | Median MLC (µg/mL) | Prevalence of Low-Level Resistance | Prevalence of Moderate Resistance | Prevalence of High-Level Resistance |
| This compound | 1.6 | 4% | 0% | 0% |
| Metronidazole | 6.3 | 7% | 1% | 0% |
Note: MLCs of <25 µg/mL are considered susceptible; low-level resistance: 50-100 µg/mL; moderate-level resistance: 200 µg/mL; high-level resistance: >400 µg/mL. researchgate.netresearchgate.net
Research on Efflux Pump Inhibitors in Reversing Resistance
Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the cell, contributing to drug resistance. bohrium.commdpi.comfrontiersin.org Research has explored the potential of efflux pump inhibitors (EPIs) to reverse nitroimidazole resistance by preventing the expulsion of the drug from the microbial cell.
In Helicobacter pylori, the hefA gene, associated with the HefABC efflux pump, has been linked to metronidazole resistance. bohrium.commdpi.com Increased expression of hefA has been observed in metronidazole-resistant H. pylori strains. bohrium.commdpi.comasm.org Knocking out hefA in these strains can restore sensitivity to metronidazole, demonstrating its direct involvement in resistance. mdpi.com
However, studies specifically investigating the effectiveness of efflux pump inhibitors in reversing this compound or metronidazole resistance in Trichomonas vaginalis have yielded mixed results. One study aimed at evaluating the effectiveness of metronidazole and tinidazole on metronidazole-resistant T. vaginalis strains and determining whether efflux pump inhibitors could reverse resistance found that the tested efflux pump inhibitors did not significantly enhance the efficacy of metronidazole or tinidazole. nih.govnih.gov While pyrimethamine (B1678524) showed some activity, it did not improve the efficacy of 5-nitroimidazoles in combination. nih.gov This suggests that while efflux pumps can contribute to resistance, their inhibition alone may not always be sufficient to fully reverse nitroimidazole resistance in certain pathogens.
Emergence of Resistance in Clinical Isolates
The emergence of resistance to this compound and other nitroimidazoles in clinical isolates is a significant concern, although the prevalence varies depending on the pathogen and geographic region. researchgate.netasm.org For Trichomonas vaginalis, metronidazole resistance has been documented since as early as 1962, shortly after its introduction. cambridge.orgtandfonline.com The prevalence of in vitro metronidazole resistance in T. vaginalis ranges from 2.2% to 9.6%, while for tinidazole, it is lower, typically 0% to 2%. cambridge.orgnih.govtandfonline.comnih.gov
For this compound, data on resistance in clinical isolates are less extensive compared to metronidazole and tinidazole. tandfonline.com However, studies have begun to characterize its resistance patterns. In a study of 100 T. vaginalis isolates from women in Birmingham, Alabama, between 2015 and 2016, the prevalence of low-level metronidazole resistance was 7%, and moderate resistance was 1%. nih.govresearchgate.netresearchgate.net In the same study, 4% of these isolates exhibited low-level this compound resistance, with no moderate or high-level this compound resistance observed. nih.govresearchgate.netresearchgate.net This suggests that this compound generally shows better in vitro activity against T. vaginalis isolates compared to metronidazole, even in cases of low-level metronidazole resistance. tandfonline.comnih.govresearchgate.net
Table 2: Prevalence of in vitro Resistance to Nitroimidazoles in T. vaginalis Clinical Isolates nih.govresearchgate.netresearchgate.netasm.org
| Drug | Low-Level Resistance (%) | Moderate Resistance (%) | High-Level Resistance (%) |
| Metronidazole | 7-11 | 1 | 0 |
| This compound | 1-4 | 0 | 0 |
| Tinidazole | 2 | Not specified | Not specified |
| Ornidazole (B1677491) | 0 | 0 | 0 |
Note: Data compiled from various studies, prevalence may vary.
Resistance can also emerge in other pathogens. For example, in Mycobacterium tuberculosis, acquired clinical resistance to new nitroimidazole prodrugs like pretomanid (B1679085) and delamanid (B1670213) has been reported, often through genetic changes that lead to loss of function in the deazaflavin-dependent nitroreductase (Ddn) or its cofactor F420. plos.org In Mycoplasma genitalium, mutations in the MG_342 gene, annotated as an NAD(P)H-dependent flavin mononucleotide (FMN) oxidoreductase, have been linked to cross-resistance to metronidazole, this compound, and tinidazole. asm.org
The continuous monitoring of resistance patterns and mechanisms is crucial for guiding treatment strategies and developing new antimicrobial agents to combat the evolving challenge of drug resistance.
Secnidazole: Novel Applications and Future Research Directions
Comparative Studies with Emerging Antimicrobial Agents
Secnidazole has been evaluated in comparison to other established antimicrobial agents, particularly within the nitroimidazole class, for its efficacy against bacterial vaginosis and trichomoniasis. In the context of bacterial vaginosis, a single oral dose of this compound has demonstrated a clinical response comparable to a seven-day course of metronidazole (B1676534) wikipedia.orgfishersci.at.
A comparative study focusing on single oral doses of various nitroimidazoles for bacterial vaginosis revealed differing cure rates at four weeks. Tinidazole (B1682380) and ornidazole (B1677491) exhibited higher cure rates compared to this compound and metronidazole. Specifically, tinidazole and ornidazole achieved a 97.7% cure rate, while this compound showed an 80.2% cure rate, and metronidazole had a 77.9% cure rate guidetopharmacology.orgfishersci.dk. A network meta-analysis further indicated that oral ornidazole had a superior clinical cure rate compared to this compound for bacterial vaginosis sigmaaldrich.com.
For Trichomonas vaginalis infections, in vitro studies suggest that this compound possesses superior efficacy compared to metronidazole. A significant majority of clinical Trichomonas isolates (96%) demonstrated lower minimum lethal concentrations for this compound than for metronidazole mims.com.
A key characteristic distinguishing this compound from other nitroimidazoles like metronidazole and tinidazole is its prolonged elimination half-life, ranging from 17 to 29 hours, in contrast to metronidazole's 8 hours and tinidazole's 12-14 hours fishersci.atguidetopharmacology.orguni.lu. This extended half-life may contribute to a sustained therapeutic effect, potentially offering advantages in maintaining antimicrobial concentrations over time uni.lu.
Table 1: Comparative 4-Week Cure Rates of Single Oral Doses for Bacterial Vaginosis
| Antimicrobial Agent | 4-Week Cure Rate (%) |
| Tinidazole | 97.7 guidetopharmacology.orgfishersci.dk |
| Ornidazole | 97.7 guidetopharmacology.orgfishersci.dk |
| This compound | 80.2 guidetopharmacology.orgfishersci.dk |
| Metronidazole | 77.9 guidetopharmacology.orgfishersci.dk |
Long-Term Outcome Studies and Recurrence Prevention
While this compound's role in long-term recurrence prevention has not been as extensively studied as its acute treatment efficacy wikipedia.org, recent clinical investigations are shedding light on its potential in this area. A study presented at ACOG 2025 highlighted the promise of once-weekly this compound oral granules as an effective long-term therapy for recurrent bacterial vaginosis mims.comfishersci.camims.com. This trial involved 24 women with recurrent bacterial vaginosis who received a 2g dose of this compound oral granules once per week, demonstrating efficacy results that were comparable to or potentially improved upon current CDC-recommended suppressive treatments mims.comfishersci.ca.
Bacterial vaginosis is known for its high recurrence rates, with up to 50% of women experiencing a recurrence within six months following standard antibiotic treatment wikipedia.org. Current guidelines for recurrent bacterial vaginosis often involve prolonged regimens of nitroimidazole therapy, which can be complex and may impact patient adherence uni.lu. The extended half-life of this compound, significantly longer than that of metronidazole or tinidazole, suggests a potential for an improved therapeutic window for suppressing causative microorganisms and preventing recurrence uni.lu. This pharmacokinetic advantage could lead to simplified dosing regimens, which in turn may enhance patient compliance and reduce disease recurrence uni.lu. A pilot study is currently underway to further evaluate once-weekly oral this compound for suppressive therapy of recurrent bacterial vaginosis uni.lu.
Table 2: Recurrence Rates of Bacterial Vaginosis
| Time Period | Recurrence Rate (%) |
| Within 3 months | 45 wikipedia.org |
| Within 6 months | 50 wikipedia.org |
Pharmacogenomic Research and Personalized Medicine
Pharmacogenomics represents a critical frontier in personalized medicine, aiming to tailor healthcare interventions, including drug selection and dosing, based on an individual's unique genetic makeup wmcloud.orgfishersci.cafishersci.ca. This field is instrumental in understanding how genetic variations influence drug response, thereby improving therapeutic outcomes and mitigating adverse effects fishersci.caresearchgate.net. The scope of pharmacogenomics has expanded beyond single gene-drug interactions to encompass a broader range of "omics" fields, such as proteomics, transcriptomics, metabolomics, and metagenomics fishersci.ca.
While the potential of pharmacogenomics to revolutionize personalized medicine is significant, its clinical implementation faces challenges, including the need for robust validation across diverse ethnic populations and real-world clinical settings fishersci.ca. Current pharmacogenomic markers can only explain a fraction of the observed variability in therapeutic responses, underscoring the necessity for continued research into novel pharmacogenomic markers, including those related to immune system genetics and rare genetic variants fishersci.ca. Future research involving this compound, particularly in the context of varying patient responses and diverse populations, could explore the application of pharmacogenomic principles to identify genetic factors that influence its efficacy and metabolism, paving the way for more personalized treatment strategies for bacterial vaginosis and trichomoniasis.
Integration of this compound with Microbiome Research
The intricate relationship between antimicrobial agents and the human microbiome is a burgeoning area of research. Vaginal microbiome dysbiosis, characterized by a reduction in beneficial Lactobacillus species and an increase in microbial diversity, is a hallmark of conditions like bacterial vaginosis wikipedia.orgwikipedia.org. A significant challenge in treating bacterial vaginosis is the high rate of recurrence, which is often attributed to persistent dysbiosis and the failure of the vaginal microbiota to restore a healthy Lactobacillus-dominant state after antibiotic treatment wikipedia.orgwikipedia.org. Understanding how this compound interacts with and influences the vaginal microbiome is crucial for developing strategies to prevent recurrence and promote long-term vaginal health.
Impact on Beneficial Lactobacilli Species
A key consideration for any antimicrobial agent used to treat vaginal infections is its effect on the beneficial Lactobacillus species that are vital for maintaining vaginal health. Research indicates that this compound demonstrates in vitro activity against microorganisms associated with bacterial vaginosis, comparable to that of metronidazole or tinidazole fishersci.at. Importantly, this compound has been reported to have no harmful activity on Lactobacillus species, with a Minimum Inhibitory Concentration (MIC90) exceeding 128 μg/ml for these beneficial bacteria fishersci.at. This sparing effect on Lactobacillus is consistent with other nitroimidazole antibiotics, such as metronidazole, which are known to selectively target anaerobic pathogens while preserving the intrinsic resistance of vaginal lactobacilli wikipedia.org. The preservation of a healthy Lactobacillus population is critical, as these bacteria produce lactic acid and other antimicrobial compounds that contribute to a protective vaginal environment, inhibiting the growth of pathogenic microorganisms wikipedia.orgwikipedia.orgwikipedia.orgmims.com.
Influence on Vaginal Microbiome Profiles and Recurrence
A healthy vaginal microbiome, predominantly composed of Lactobacillus species, serves as a primary defense mechanism against invading pathogens wikipedia.org. Conversely, vaginal dysbiosis, characterized by a decline in Lactobacillus dominance and an increase in microbial diversity, is strongly linked to an elevated risk of gynecological infections and their recurrence wikipedia.orgwikipedia.org. While conventional antibiotic treatments effectively resolve acute infections, high recurrence rates often follow, partly due to the inability to fully restore a protective Lactobacillus-dominated microbiome wikipedia.orgwikipedia.orgwikipedia.org.
Studies on vaginal microbiome profiles post-treatment for bacterial vaginosis have shown that responders typically exhibit a significant restructuring of their microbiome, often shifting towards dominance by Lactobacillus crispatus or Lactobacillus iners wikipedia.org. In contrast, non-responders show only minor alterations in their microbiome composition wikipedia.org. The ability of this compound to spare beneficial Lactobacillus species suggests a potential advantage in facilitating the re-establishment of a healthy vaginal microbiome. This characteristic could be pivotal in improving long-term outcomes and reducing the high recurrence rates associated with bacterial vaginosis by supporting the natural protective mechanisms of the vaginal flora. Further research is needed to fully elucidate the long-term influence of this compound on vaginal microbiome profiles and its direct correlation with sustained recurrence prevention.
Q & A
Ethical considerations for this compound trials in vulnerable populations (e.g., pregnant women) :
- Follow FDA pregnancy categories (this compound is Category C). Use adaptive designs with interim safety reviews. Ensure informed consent emphasizes teratogenicity risks from animal studies. Partner with community health organizations for equitable recruitment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
